
4-Chloro-2-(cyclopentylamino)benzonitrile
Vue d'ensemble
Description
“4-Chloro-2-(cyclopentylamino)benzonitrile” is a chemical compound with the molecular formula C12H13ClN2. It has a molecular weight of 220.70 .
Synthesis Analysis
The synthesis of benzonitriles, which includes “4-Chloro-2-(cyclopentylamino)benzonitrile”, can be achieved through various methods. One such method involves the conversion of the corresponding benzoic acids to its chloride and then to its amide, followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene . Another method involves heating the acid with one equivalent of an arylsulphonamide and two equivalents of phosphorus pentachloride .
Applications De Recherche Scientifique
Corrosion Inhibition : Benzonitrile derivatives, like 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acid medium. These compounds exhibit excellent inhibition performance with one showing superior effectiveness. Experimental and computational studies, including DFT and MD simulations, support their use as mixed type inhibitors (Chaouiki et al., 2018).
Organic Synthesis : Rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles has been explored. This process involves using N-nitroso as a directing group and N-cyano-N-phenyl-p-methylbenzenesulfonamide as a CN source, yielding products in moderate to good yields (Dong et al., 2015).
Chemical Transformation Studies : Research on the conversion of specific benzonitrile derivatives into other compounds, like 3-aminoindole-2-carbonitriles, has been conducted. This involves using triphenylphosphine in the presence of water and observing the resulting products and by-products (Michaelidou & Koutentis, 2009).
Photochemical Studies : The early events in the nonadiabatic relaxation dynamics of 4-(N,N-Dimethylamino)benzonitrile (DMABN) have been investigated. This study involved first-principles simulations to understand the relaxation process following photoexcitation (Kochman et al., 2015).
Molecular Mechanics and Fluorescence Studies : The complexes of β-Cyclodextrin with 4-(dimethylamino)benzonitrile and Benzonitrile have been analyzed using Molecular Mechanics calculations. These studies are relevant for understanding the binding and stability of these complexes (Pozuelo et al., 1999).
Propriétés
IUPAC Name |
4-chloro-2-(cyclopentylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-10-6-5-9(8-14)12(7-10)15-11-3-1-2-4-11/h5-7,11,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDINXPGWWLFMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(cyclopentylamino)benzonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


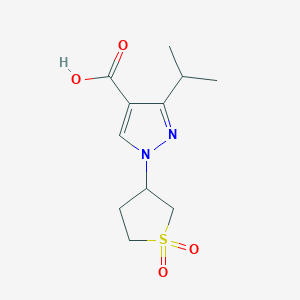
![[5-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B1461563.png)
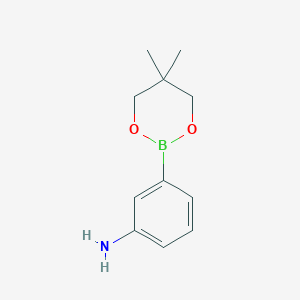
![6-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1461566.png)
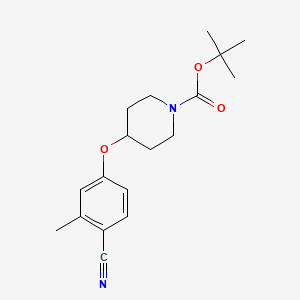

![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)

![N-[(Naphthalen-1-yl)methyl]oxan-4-amine](/img/structure/B1461575.png)
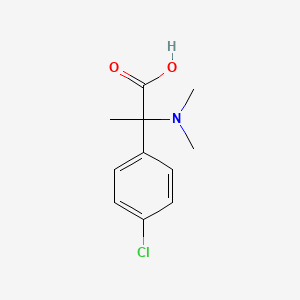
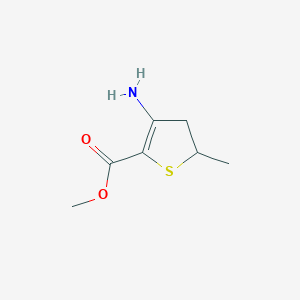
![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1461583.png)